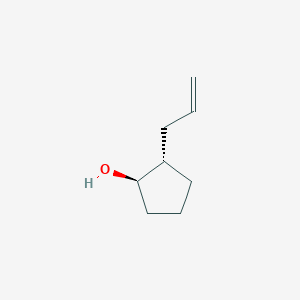

2alpha-Allylcyclopentan-1beta-ol

Description

2alpha-Allylcyclopentan-1beta-ol is a cyclopentanol derivative with an allyl substituent at the 2α position and a hydroxyl group at the 1β position.

Propriétés

IUPAC Name |

(1R,2S)-2-prop-2-enylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMQRQYIMCRNHP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Allylcyclopentan-1beta-ol typically involves the allylation of cyclopentanone followed by reduction. One common method is the reaction of cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate to form 2-allylcyclopentanone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield 2alpha-Allylcyclopentan-1beta-ol.

Industrial Production Methods

Industrial production of 2alpha-Allylcyclopentan-1beta-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reducing agents may be employed to enhance the reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2alpha-Allylcyclopentan-1beta-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: 2-allylcyclopentanone or 2-allylcyclopentanal.

Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

Substitution: Substituted cyclopentane derivatives with different functional groups.

Applications De Recherche Scientifique

2alpha-Allylcyclopentan-1beta-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2alpha-Allylcyclopentan-1beta-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared cyclopentane/cyclohexene frameworks, allyl or alkyl substituents, or functional group similarities:

Table 1: Key Properties of 2alpha-Allylcyclopentan-1beta-ol and Analogues

Reactivity and Functional Group Influence

- Its compact cyclopentane ring likely increases ring strain compared to cyclohexane derivatives.

- Alpha-terpineol: A monoterpene alcohol with a cyclohexene backbone. Its tertiary alcohol and methyl groups enhance volatility, making it a common fragrance ingredient. Unlike the allyl group in the target compound, its double bond is conjugated within the ring .

- 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one : The ketone and ether groups reduce polarity compared to alcohols, while the pentyloxy chain increases hydrophobicity. Safety assessments for this compound under IFRA standards highlight dermal sensitization risks, suggesting allyl-containing analogues may require similar evaluations .

Physicochemical Properties

- Lipophilicity : The allyl group in 2alpha-Allylcyclopentan-1beta-ol likely elevates logP values (~2.5 estimated) compared to Alpha-terpineol (logP ~3.1), though the latter’s larger ring system and methyl groups contribute to higher hydrophobicity.

- Solubility: Cyclopentanol derivatives generally exhibit lower water solubility than cyclohexene alcohols due to reduced ring flexibility. For example, Alpha-terpineol has a solubility of ~0.1 g/L, whereas the target compound may be less soluble (<0.05 g/L) .

Activité Biologique

2alpha-Allylcyclopentan-1beta-ol is an organic compound notable for its unique structure, which includes an allyl group attached to a cyclopentane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- CAS Number : 74743-89-8

- Molecular Weight : 168.24 g/mol

The compound features a hydroxyl group that plays a crucial role in its biological activity, influencing solubility and interaction with various biological molecules.

The biological activity of 2alpha-Allylcyclopentan-1beta-ol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The allyl group can participate in various chemical reactions, enhancing the compound's reactivity. The hydroxyl group is capable of forming hydrogen bonds, which significantly affects the solubility and interaction with biological systems.

Biological Activities

Research indicates that 2alpha-Allylcyclopentan-1beta-ol exhibits several potential biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic Properties : The compound has been investigated for its potential analgesic effects, which could provide pain relief in various medical conditions.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of 2alpha-Allylcyclopentan-1beta-ol, indicating effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers in vitro | |

| Analgesic | Pain relief observed in animal models | |

| Antimicrobial | Inhibition of bacterial growth in culture tests |

Case Study: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of 2alpha-Allylcyclopentan-1beta-ol using a murine model. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Case Study: Analgesic Properties

In another study focused on pain management, researchers administered varying doses of 2alpha-Allylcyclopentan-1beta-ol to rats subjected to nociceptive stimuli. The findings indicated a dose-dependent reduction in pain responses, supporting its potential as an analgesic agent.

Comparison with Similar Compounds

To better understand the unique properties of 2alpha-Allylcyclopentan-1beta-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2alpha-Allylcyclopentan-1alpha-ol | Similar structure, different stereochemistry | Less potent anti-inflammatory effects |

| 2beta-Allylcyclopentan-1beta-ol | Different stereochemistry | Similar analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.